molecular formula C13H16N2O2S B2807984 N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide CAS No. 1252369-11-1

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide

Cat. No.: B2807984
CAS No.: 1252369-11-1
M. Wt: 264.34
InChI Key: SWUXSVPEAXKVJY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide is a complex organic compound characterized by the presence of a cyano group, a hydroxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-hydroxythiophenol with N-methyl-2-bromoacetamide under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-cyano-1-methylethyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfanyl]-N-methylacetamide
  • N-(1-cyano-1-methylethyl)-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide

Uniqueness

N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide is unique due to the presence of the hydroxyphenyl group, which can form additional hydrogen bonds and enhance the compound’s reactivity and binding properties compared to its methoxy or chlorophenyl analogs.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(4-hydroxyphenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,9-14)15(3)12(17)8-18-11-6-4-10(16)5-7-11/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUXSVPEAXKVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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